3-bromo-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentene ring . The fluorene group is modified with a methoxycarbonyl group, which suggests that it might have interesting reactivity. The molecule also contains a thieno[2,3-c]pyrrole group, which is a type of heterocyclic compound containing sulfur and nitrogen . Finally, the molecule has a carboxylic acid group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluorene group is likely to contribute to the rigidity of the molecule, while the thieno[2,3-c]pyrrole and carboxylic acid groups may introduce some flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the carboxylic acid group could potentially make this compound acidic .Scientific Research Applications
Protective Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from fluorene-related chemistry, is widely used to protect hydroxy-groups during the synthesis of complex molecules. This protecting group is especially valuable in peptide synthesis, where it can be removed under mild conditions without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).
Synthesis of Heterocyclic Compounds
Derivatives of fluorene, such as 3-Bromo-5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid, are utilized in the synthesis of complex heterocyclic compounds. These compounds are of interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid demonstrates the versatility of fluorene derivatives in constructing molecules with potential biological activity (Le & Goodnow, 2004).
Material Science Applications
Fluorene derivatives are used in the development of new materials with unique properties. The synthesis and characterization of new diphenylfluorene-based aromatic polyamides, derived from fluorene derivatives, show promising applications in creating materials with high thermal stability and solubility in organic solvents. These materials could find applications in high-performance plastics, coatings, and advanced electronic materials (Hsiao, Yang, & Lin, 1999).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a relatively new chemical entity and research is ongoing to identify its specific targets .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its complex structure. The exact pathways and their downstream effects are still under investigation .
Pharmacokinetics
It is known that the compound is stable at room temperature and has a long shelf-life . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Research is ongoing to understand these effects and their implications for the compound’s potential therapeutic uses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . The compound is known to be stable at room temperature, suggesting that it may be robust to some environmental variations .
Properties
IUPAC Name |
3-bromo-5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO4S/c23-19-16-9-24(10-18(16)29-20(19)21(25)26)22(27)28-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,17H,9-11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSSZLDWCXECOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)SC(=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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